![molecular formula C9H10N2O B174363 (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1216294-32-4](/img/structure/B174363.png)
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
The compound “(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 g/mol . The IUPAC name for this compound is "(7-methylimidazo[1,2-a]pyridin-2-yl)methanol" .
Molecular Structure Analysis
The InChI code for this compound is “1S/C9H10N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-5,12H,6H2,1H3” and the InChI key is "VNNCXDKQWHXZMU-UHFFFAOYSA-N" . The canonical SMILES representation is "CC1=CC2=NC(=CN2C=C1)CO" .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 37.5 Ų and a XLogP3-AA value of 1.3 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, such as “(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol”, have been recognized as potential antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Antibacterial Agents
Substituted imidazo[1,2-a]pyridines, including “(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol”, have been used as antibacterial agents . They have a broad spectrum of biological activity and can effectively combat various bacterial infections .
Antifungal Agents
These compounds also exhibit antifungal properties . They can be used to treat a variety of fungal infections, providing a valuable tool in the field of medicinal chemistry .
Antiviral Agents
Imidazo[1,2-a]pyridine derivatives have been proposed for use as antiviral drugs . They can potentially inhibit the replication of various viruses, contributing to the development of new antiviral therapies .
Anti-inflammatory Drugs
“(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol” and its analogues have anti-inflammatory properties . They can be used to reduce inflammation and alleviate symptoms of various inflammatory diseases .
Cancer Treatment
Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer . They can potentially inhibit the growth of cancer cells and contribute to the development of new anticancer therapies .
Cardiovascular Disease Treatment
These compounds have been suggested for the treatment of cardiovascular diseases . They can potentially regulate blood pressure and heart rate, providing a new approach to cardiovascular disease treatment .
Alzheimer’s Disease Treatment
Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of Alzheimer’s disease . They can potentially inhibit the formation of amyloid plaques, a hallmark of Alzheimer’s disease, offering a promising avenue for Alzheimer’s disease research .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
The compound is part of the imidazopyridine family, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNCXDKQWHXZMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599427 |
Source
|
Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216294-32-4 |
Source
|
Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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